molecular formula C12H16O3 B7885468 (2,6-Dimethoxy-4-methylphenyl)acetone

(2,6-Dimethoxy-4-methylphenyl)acetone

Cat. No.: B7885468
M. Wt: 208.25 g/mol
InChI Key: FQGFWCOSJMRGNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxy-4-methylphenyl)acetone typically involves the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with a suitable acetone derivative under acidic or basic conditions. One common method includes the use of a strong acid catalyst to facilitate the condensation reaction, resulting in the formation of the desired acetone derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxy-4-methylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2,6-Dimethoxy-4-methylphenyl)acetone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,6-Dimethoxy-4-methylphenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical pathways, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxyacetophenone
  • 4-Methyl-2,5-dimethoxyamphetamine
  • 2,6-Dimethoxyphenylacetone

Uniqueness

(2,6-Dimethoxy-4-methylphenyl)acetone is unique due to its specific structural features, such as the presence of methoxy groups at the 2 and 6 positions and a methyl group at the 4 position. These structural characteristics confer distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-(2,6-dimethoxy-4-methylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGFWCOSJMRGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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